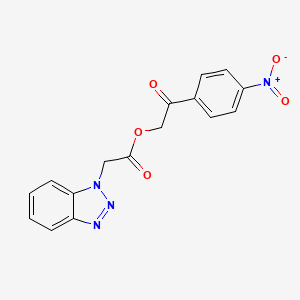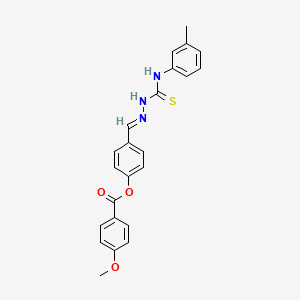
2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate is a synthetic organic compound that features a benzotriazole moiety linked to a nitrophenyl group via an oxoethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate typically involves the reaction of 4-nitrobenzaldehyde with benzotriazole in the presence of an appropriate catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion.
Step 1: 4-nitrobenzaldehyde is reacted with benzotriazole in the presence of a base such as triethylamine.
Step 2: The reaction mixture is heated under reflux for several hours.
Step 3: The product is isolated by filtration and purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study enzyme activities and protein interactions.
Industrial Applications: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the benzotriazole moiety can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate
- 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylpropionate
- 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylbutyrate
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and a benzotriazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H12N4O5 |
|---|---|
Poids moléculaire |
340.29 g/mol |
Nom IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate |
InChI |
InChI=1S/C16H12N4O5/c21-15(11-5-7-12(8-6-11)20(23)24)10-25-16(22)9-19-14-4-2-1-3-13(14)17-18-19/h1-8H,9-10H2 |
Clé InChI |
SXRLXEONSCZADL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=NN2CC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12024990.png)

![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12024996.png)

![[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B12025003.png)

![(3Z)-5-bromo-1-hexyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12025010.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025013.png)


![3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12025042.png)
